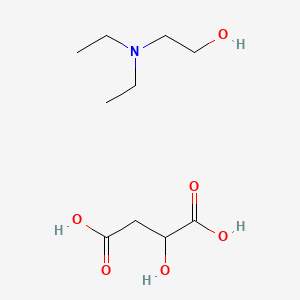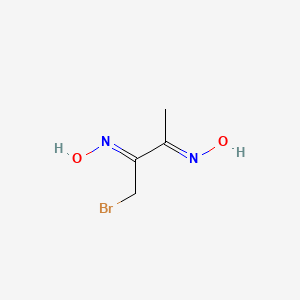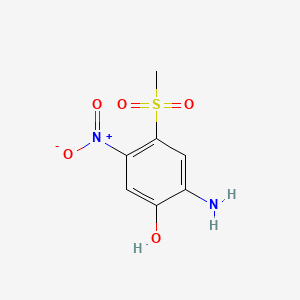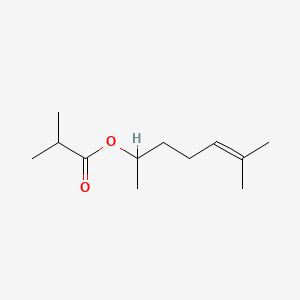
1,5-Dimethylhex-4-enyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethylhex-4-enyl isobutyrate is an organic compound with the molecular formula C₁₂H₂₂O₂. It is a versatile ester that finds applications in various scientific and industrial fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Dimethylhex-4-enyl isobutyrate can be synthesized through the esterification reaction of 1,5-dimethylhex-4-enol with isobutyric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification processes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high production efficiency.
Analyse Chemischer Reaktionen
1,5-Dimethylhex-4-enyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 1,5-dimethylhex-4-enyl isobutyric acid, using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol, 1,5-dimethylhex-4-enol, using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, aqueous conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Carboxylic acid (1,5-dimethylhex-4-enyl isobutyric acid) from oxidation.
Alcohol (1,5-dimethylhex-4-enol) from reduction.
Various substituted products from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethylhex-4-enyl isobutyrate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1,5-Dimethylhex-4-enyl isobutyrate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1,5-Dimethylhex-4-enyl isobutyrate is similar to other esters and alkenes, but its unique structure and properties set it apart. Some similar compounds include:
Isobutyric acid esters: Other esters derived from isobutyric acid.
Alkenyl esters: Esters with similar alkene groups.
Dimethylhexene derivatives: Compounds with similar alkene and methyl groups.
These compounds may share some chemical properties but differ in their specific applications and reactivity.
Eigenschaften
CAS-Nummer |
85030-17-7 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
6-methylhept-5-en-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C12H22O2/c1-9(2)7-6-8-11(5)14-12(13)10(3)4/h7,10-11H,6,8H2,1-5H3 |
InChI-Schlüssel |
CWJWFQLLHBGAOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


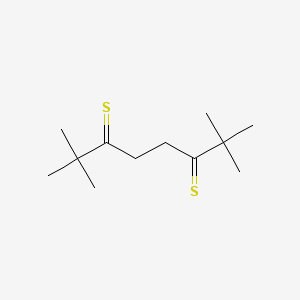
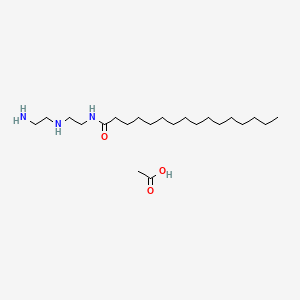
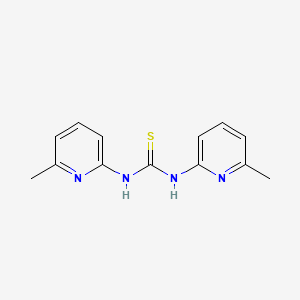
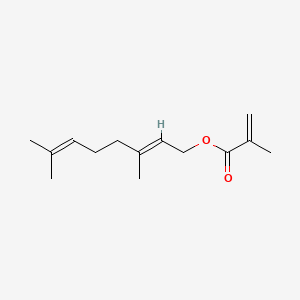
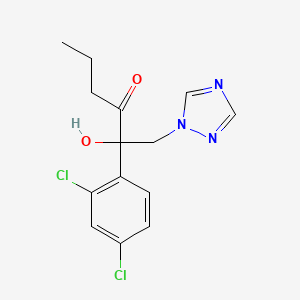

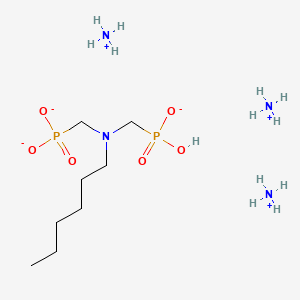
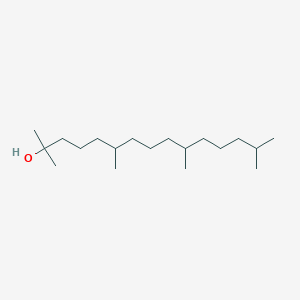
![[(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)
